1H-1,2,4-Triazole, 1-[1-(5-chloro-2-methoxyphenyl)-2-ethyl-1-butenyl]-
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Overview
Description
1H-1,2,4-Triazole, 1-[1-(5-chloro-2-methoxyphenyl)-2-ethyl-1-butenyl]- is a heterocyclic compound that contains three nitrogen atoms in a five-membered ring structure. This compound is part of the broader class of triazoles, which are known for their diverse biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1H-1,2,4-Triazole derivatives can be synthesized through various methods. One common approach involves the reaction of hydrazines with formamide under microwave irradiation, which proceeds smoothly without the need for a catalyst . Another method includes the electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, ammonium acetate, and alcohols, which avoids the use of strong oxidants and transition-metal catalysts . Additionally, copper-catalyzed reactions under an atmosphere of air can provide 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions .
Industrial Production Methods
Industrial production of 1H-1,2,4-Triazole derivatives often involves large-scale synthesis using efficient and cost-effective methods. The use of microwave irradiation and electrochemical reactions are particularly advantageous due to their high yields and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazole derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert triazoles into their corresponding amines or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with triazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and alkyl halides.
Major Products
The major products formed from these reactions vary widely but often include substituted triazoles, amines, and other nitrogen-containing heterocycles .
Scientific Research Applications
1H-1,2,4-Triazole derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Triazole derivatives are key components in antifungal, antiviral, and anticancer drugs.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole derivatives often involves the inhibition of specific enzymes or receptors. For example, in antifungal applications, these compounds inhibit the biosynthesis of ergosterol, a crucial component of fungal cell membranes, by blocking the enzyme 14-α-demethylase . This leads to the accumulation of toxic sterol intermediates and disrupts cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another isomer of triazole with different chemical properties and applications.
Imidazole: A five-membered ring containing two nitrogen atoms, used in various pharmaceutical applications.
Tetrazole: A heterocyclic compound with four nitrogen atoms, known for its use in explosives and pharmaceuticals.
Uniqueness
1H-1,2,4-Triazole derivatives are unique due to their ability to form a variety of non-covalent bonds, which enhances their binding to proteins, enzymes, and receptors . This property makes them highly versatile in medicinal chemistry and other scientific fields .
Properties
CAS No. |
108649-38-3 |
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Molecular Formula |
C15H18ClN3O |
Molecular Weight |
291.77 g/mol |
IUPAC Name |
1-[1-(5-chloro-2-methoxyphenyl)-2-ethylbut-1-enyl]-1,2,4-triazole |
InChI |
InChI=1S/C15H18ClN3O/c1-4-11(5-2)15(19-10-17-9-18-19)13-8-12(16)6-7-14(13)20-3/h6-10H,4-5H2,1-3H3 |
InChI Key |
MWYXMQMCSUVTJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C1=C(C=CC(=C1)Cl)OC)N2C=NC=N2)CC |
Origin of Product |
United States |
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